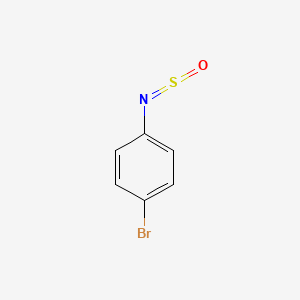

1-Bromo-4-(sulfinylamino)benzene

描述

1-Bromo-4-(sulfinylamino)benzene is a brominated aromatic compound featuring a sulfinylamino (-S(O)NH₂) substituent at the para position. This functional group combines sulfinyl (S=O) and amino (-NH₂) moieties, imparting unique electronic and steric properties.

属性

IUPAC Name |

1-bromo-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUHQYMZUJVSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=S=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181098 | |

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26516-62-1 | |

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-Bromo-4-(sulfinylamino)benzene can be achieved through various synthetic routes. One common method involves the bromination of 4-aminobenzenesulfinic acid using bromine in the presence of a suitable catalyst . The reaction conditions typically include maintaining a controlled temperature and using a solvent such as acetic acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

1-Bromo-4-(sulfinylamino)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.

Oxidation and Reduction: The sulfinylamino group can undergo oxidation to form sulfonyl derivatives or reduction to form sulfenyl derivatives.

Coupling Reactions: It can also participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

科学研究应用

1-Bromo-4-(sulfinylamino)benzene has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-Bromo-4-(sulfinylamino)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and the sulfinylamino group can interact with various molecular targets, leading to the formation of covalent bonds with biological molecules. This interaction can inhibit the activity of specific enzymes or receptors, thereby exerting its effects .

相似化合物的比较

Structural and Functional Group Comparisons

The sulfinylamino group distinguishes 1-bromo-4-(sulfinylamino)benzene from related brominated benzene derivatives. Key analogs include:

Key Differences :

- Electronic Effects: Sulfinylamino (-S(O)NH₂) is less electron-withdrawing than sulfonyl (-SO₂R) but more so than sulfanyl (-SR). This intermediate electronic profile may balance reactivity in nucleophilic substitutions or cross-coupling reactions .

- Steric Effects : The planar sulfinyl group imposes less steric hindrance compared to bulky substituents like tert-butylsulfanyl .

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Bromobenzenes with electron-withdrawing groups (e.g., -SO₂CH₃) exhibit enhanced reactivity in palladium-catalyzed couplings due to increased electrophilicity at the bromine site . For example, 1-bromo-4-(3-thienyl)benzene was synthesized via Suzuki coupling in 73% yield .

Functional Group Transformations

- Halogenation: Iodination of bromobenzenes using N-iodosuccinimide (NIS) achieves high yields (e.g., 98% for compound 7 in ), suggesting similar feasibility for sulfinylamino derivatives .

- Hydrochlorination : highlights decarbonylative transfer hydrochlorination of alkenes/alkynes, a method adaptable to bromobenzene derivatives with unsaturated side chains.

Physical and Chemical Properties

Notes:

- Sulfinylamino derivatives may exhibit intermediate solubility in polar solvents due to the -NH₂ group, unlike purely sulfonyl-substituted analogs .

生物活性

1-Bromo-4-(sulfinylamino)benzene, with the chemical formula C7H8BrNOS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.

- Molecular Formula : C7H8BrNOS

- CAS Number : 26516-62-1

- Molecular Weight : 218.11 g/mol

This compound exhibits biological activity primarily through its interactions with various biomolecules. The sulfinylamino group is believed to play a crucial role in mediating these interactions:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, potentially affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells, making it a potential lead compound for anticancer drug development.

Anti-inflammatory Effects

Preliminary research suggests that this compound may exhibit anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on several pathogenic bacteria demonstrated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests significant potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In a controlled experiment using human breast cancer cell lines, treatment with 10 µM of the compound resulted in a significant increase in apoptotic cells compared to controls. Flow cytometry analysis confirmed these findings, indicating its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。